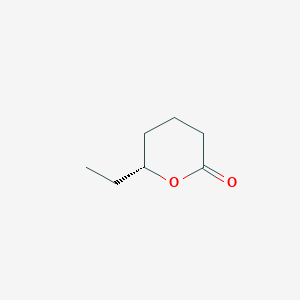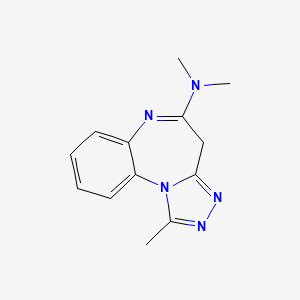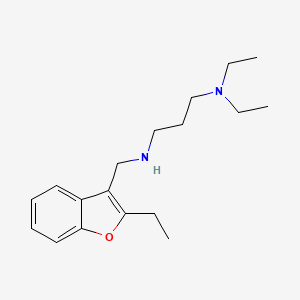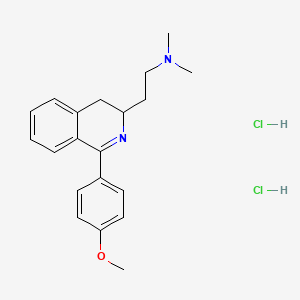
Sulfazecin sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfazecin sodium is a novel β-lactam antibiotic of bacterial origin. It was first isolated from the culture broth of Pseudomonas acidophila . This compound is known for its activity against Gram-negative bacteria and its unique monocyclic β-lactam structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfazecin sodium is typically isolated from the culture broth of Pseudomonas acidophila . The isolation process involves the use of anion exchange resin and activated charcoal. The culture broth is filtered, acidified to pH 4, and applied to a column of activated charcoal. The column is then washed with water and eluted with 7% aqueous isobutanol . The active fractions are further purified using Dowex-1 (Cl-) column and eluted with 0.1% aqueous sodium chloride solution .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Pseudomonas acidophila followed by the isolation and purification steps mentioned above. The process is optimized to maximize yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Sulfazecin sodium undergoes various chemical reactions, including hydrolysis and substitution reactions. The β-lactam ring in this compound is susceptible to hydrolysis by β-lactamases, which can break the ring and render the antibiotic inactive .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from the hydrolysis of this compound include D-alanine and D-glutamic acid .
Aplicaciones Científicas De Investigación
Sulfazecin sodium has several scientific research applications, particularly in the field of microbiology and antibiotic research. It is used to study the mechanisms of β-lactam antibiotics and their interactions with bacterial enzymes . Additionally, this compound is being explored for its potential to combat multi-drug resistant pathogens .
Mecanismo De Acción
Sulfazecin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains . By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to sulfazecin sodium include other β-lactam antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams .
Uniqueness: What sets this compound apart from other β-lactam antibiotics is its monocyclic β-lactam structure, which makes it less susceptible to certain β-lactamases . This unique structure provides an advantage in treating infections caused by β-lactamase-producing bacteria .
Propiedades
Número CAS |
80734-22-1 |
|---|---|
Fórmula molecular |
C12H19N4NaO9S |
Peso molecular |
418.36 g/mol |
Nombre IUPAC |
sodium;(3R)-3-[[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methoxy-2-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C12H20N4O9S.Na/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24;/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24);/q;+1/p-1/t6-,7-,12-;/m1./s1 |
Clave InChI |
QLJBWYQZJUEVQV-KVDIKVBCSA-M |
SMILES isomérico |
C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CC[C@H](C(=O)O)N.[Na+] |
SMILES canónico |
CC(C(=O)NC1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CCC(C(=O)O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















